2-Bromo-1-butoxy-4-tert-butylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-butoxy-4-tert-butylbenzene is an organic compound that belongs to the class of aromatic bromides It features a benzene ring substituted with a bromine atom, a butoxy group, and a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-butoxy-4-tert-butylbenzene typically involves the bromination of 1-butoxy-4-tert-butylbenzene. This can be achieved through electrophilic aromatic substitution, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-butoxy-4-tert-butylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or organolithium compounds are used under anhydrous conditions to facilitate the substitution of the bromine atom.
Major Products Formed
Substitution: The major products depend on the nucleophile used.
Oxidation: Oxidation of the butoxy group can result in the formation of butoxybenzaldehyde or butoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-butoxy-4-tert-butylbenzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-1-butoxy-4-tert-butylbenzene involves its ability to undergo electrophilic and nucleophilic substitution reactions. The bromine atom and the butoxy group play crucial roles in these reactions, influencing the reactivity and selectivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4-tert-butylbenzene: Similar in structure but lacks the butoxy group, making it less versatile in certain reactions.
1-Bromo-2,4,6-tri-tert-butylbenzene: Contains additional tert-butyl groups, leading to increased steric hindrance and different reactivity.
4-tert-Butylbenzyl bromide: Features a benzyl bromide group instead of a butoxy group, resulting in different chemical behavior.
Uniqueness
2-Bromo-1-butoxy-4-tert-butylbenzene is unique due to the presence of both a butoxy group and a tert-butyl group on the benzene ring.
Eigenschaften
CAS-Nummer |
57685-38-8 |
---|---|
Molekularformel |
C14H21BrO |
Molekulargewicht |
285.22 g/mol |
IUPAC-Name |
2-bromo-1-butoxy-4-tert-butylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-5-6-9-16-13-8-7-11(10-12(13)15)14(2,3)4/h7-8,10H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
UFSMWMGLRBJGKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)C(C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.